molecular formula C17H18N4O2S B7736256 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B7736256
M. Wt: 342.4 g/mol
InChI Key: VRVMMXRLFZIWSC-UHFFFAOYSA-N
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Description

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a cyano group, a tert-butylphenyl group, and a sulfanylacetamide moiety. Its unique structure makes it an interesting subject for studies in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials such as 4-tert-butylbenzaldehyde, malononitrile, and urea under basic conditions to form the pyrimidine ring.

    Introduction of the sulfanylacetamide group: The pyrimidine intermediate is then reacted with thiol-containing compounds and acetic anhydride to introduce the sulfanylacetamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide include:

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of a pyrimidine ring with a cyano group and a sulfanylacetamide moiety, which may confer distinct properties and applications.

Properties

IUPAC Name

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-17(2,3)11-6-4-10(5-7-11)14-12(8-18)15(23)21-16(20-14)24-9-13(19)22/h4-7H,9H2,1-3H3,(H2,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMMXRLFZIWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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